4-(Difluoromethoxy)nitrobenzene

描述

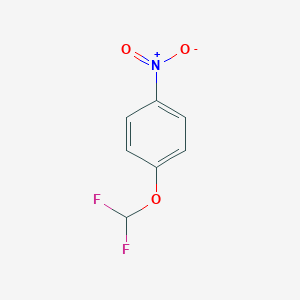

Structure

2D Structure

属性

IUPAC Name |

1-(difluoromethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGGBARCOQPYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371770 | |

| Record name | 4-(Difluoromethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544-86-1 | |

| Record name | 1-(Difluoromethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Difluoromethoxy)nitrobenzene CAS number 1544-86-1 properties

An In-depth Technical Guide to 4-(Difluoromethoxy)nitrobenzene (CAS: 1544-86-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will move beyond a simple recitation of facts to explore the causality behind its utility, its reactivity, and the practical considerations for its application in a laboratory and industrial setting.

Strategic Overview: The Value Proposition of the Difluoromethoxy Moiety

This compound (CAS: 1544-86-1) is more than just another substituted nitroaromatic. Its significance lies in the strategic incorporation of the difluoromethoxy (-OCHF₂) group.[1] In medicinal chemistry, this group is increasingly recognized as a valuable bioisostere for hydroxyl or thiol groups. Its introduction into a molecular scaffold can profoundly and beneficially alter key pharmacological properties.[1][2]

The primary advantages conferred by the -OCHF₂ group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation, which can prolong the in-vivo half-life of a drug candidate.[1][3]

-

Modulated Lipophilicity: Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and enhance its bioavailability.[1]

-

Altered Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.

Therefore, this compound is not merely a reagent but a strategic building block for introducing these desirable properties into next-generation pharmaceuticals, agrochemicals, and advanced materials.[2][4][5]

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application.

Physicochemical Properties

The properties of this compound are summarized in the table below. It typically appears as a light yellow liquid or a low-melting solid (light yellow to brown powder or lump), a physical state that is dependent on ambient temperature and purity.[4][5]

| Property | Value | Source(s) |

| CAS Number | 1544-86-1 | [4] |

| Molecular Formula | C₇H₅F₂NO₃ | [4][5] |

| Molecular Weight | 189.12 g/mol | [5] |

| Melting Point | 33-40 °C | [4] |

| Boiling Point | 259.6 ± 30.0 °C at 760 mmHg | [4] |

| Density | ~1.4 g/cm³ | [4] |

| Flash Point | 110.8 ± 24.6 °C | [4] |

| Appearance | Light yellow liquid or crystalline powder/lump | [4][5] |

| Purity | ≥97-98% (by GC) | [4][5] |

| InChI Key | SVGGBARCOQPYMV-UHFFFAOYSA-N | |

| SMILES | O=c1ccc(OC(F)F)cc1 |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While raw spectra should always be run for confirmation, the expected signatures are as follows:

-

¹H NMR: The proton NMR spectrum is highly characteristic. The difluoromethoxy proton (-OCH F₂) appears as a triplet due to coupling with the two adjacent fluorine atoms. The aromatic protons will appear in the downfield region, typically as two sets of doublets, characteristic of a 1,4-disubstituted benzene ring, with chemical shifts influenced by the electron-withdrawing nitro group and the difluoromethoxy group.[6]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The carbon of the difluoromethoxy group (-OC HF₂) will appear as a triplet due to one-bond coupling to the two fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic peaks for the N-O stretching of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹) and C-F stretching vibrations.

Caption: Molecular structure of this compound.

Synthesis, Reactivity, and Mechanistic Considerations

Synthesis Protocol: A Self-Validating Workflow

The most common and industrially viable synthesis of this compound involves the reaction of 4-nitrophenol with a difluoromethylating agent.[7][8] A typical procedure using chlorodifluoromethane (a common and cost-effective source of the difluoromethyl group) is outlined below.

Objective: To synthesize this compound from 4-nitrophenol.

Principle: This is a nucleophilic substitution reaction where the phenoxide ion, generated in situ from 4-nitrophenol and a base, attacks the difluorocarbene (:CF₂) intermediate, which is formed from chlorodifluoromethane under basic conditions. The use of a phase-transfer catalyst (PTC) is often employed in aqueous systems to facilitate the reaction between the aqueous phenoxide and the gaseous/organic chlorodifluoromethane.[9][10]

Step-by-Step Methodology:

-

Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube, add 4-nitrophenol, water, a strong base (e.g., sodium hydroxide or potassium hydroxide), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).[9][10]

-

Inert Atmosphere: Purge the system with nitrogen or argon.

-

Heating: Heat the mixture to the target reaction temperature (typically 80-100 °C) with vigorous stirring to ensure good mixing between the phases.[9][10]

-

Reagent Addition: Begin bubbling chlorodifluoromethane gas into the reaction mixture through the gas inlet tube at a controlled rate.[9][10]

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) for the disappearance of the 4-nitrophenol starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The organic product phase is separated from the aqueous phase.

-

Purification: The crude organic phase is washed with a dilute base solution to remove any unreacted 4-nitrophenol, followed by washing with water until neutral. The product is then purified, typically by vacuum distillation, to yield high-purity this compound.[9]

Caption: General workflow for the synthesis of this compound.

Core Reactivity

The reactivity of this compound is dominated by its two functional groups: the nitro group and the electron-rich aromatic ring modulated by both substituents.

-

Reduction of the Nitro Group: The most significant and widely used reaction is the reduction of the nitro group to an amine, yielding 4-(Difluoromethoxy)aniline.[4] This transformation is a gateway to a vast array of further chemical modifications, including diazotization, acylation, and alkylation, making it a cornerstone of pharmaceutical synthesis. Common reducing agents include hydrazine with a catalyst (e.g., iron oxide) or catalytic hydrogenation.[8]

-

Nucleophilic Aromatic Substitution (SNAr): While the difluoromethoxy group is an ortho, para-director, the powerful electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This allows for the displacement of other potential leaving groups on the ring.

Caption: Key reaction: Reduction to 4-(Difluoromethoxy)aniline.

Industrial and Research Applications

The versatility of this compound makes it a valuable intermediate across several high-tech sectors.

-

Pharmaceutical Development: This is its primary area of application. It serves as a key starting material for Active Pharmaceutical Ingredients (APIs).[1][2][5][11] For instance, research has shown that derivatives can act as inhibitors for anaplastic lymphoma kinase (ALK), which is relevant in oncology for treating non-small cell lung cancer.[3] The resulting aniline derivative is a common precursor for a wide range of therapeutic agents.

-

Agrochemicals: The compound is used in the synthesis of modern pesticides and herbicides.[5][11] The presence of the difluoromethoxy group can enhance the potency and environmental stability of these agents, leading to more effective and potentially safer crop protection solutions.[2][4]

-

Materials Science: It is employed in the formulation of specialty polymers and coatings.[5] The incorporation of fluorinated moieties can improve thermal stability, chemical resistance, and other performance characteristics of materials.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[12] |

| Eye Irritation | H319 | Causes serious eye irritation.[12] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[12] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[12][13][15] Recommended storage temperature is often at room temperature or refrigerated (2-8°C).[5][11][15]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12][16]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, call a physician.[12][16]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[12][16]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[12][16]

-

References

- Exploring 4-(Difluoromethoxy)

- This compound - Chem-Impex. Chem-Impex.

- This compound 97 1544-86-1 - Sigma-Aldrich. Sigma-Aldrich.

- 4-(Difluorometoxi)nitrobenceno - Chem-Impex. Chem-Impex.

- This compound CAS#: 1544-86-1 - ChemicalBook. ChemicalBook.

- This compound 97 1544-86-1 - Sigma-Aldrich. Sigma-Aldrich.

- This compound (1544-86-1) - ChemicalBook. ChemicalBook.

- 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene | 57213-30-6 - Benchchem. Benchchem.

- CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.

- This compound 1544-86-1 | TCI (Shanghai) Development Co., Ltd. TCI Shanghai.

- This compound(1544-86-1) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- The Strategic Importance of this compound in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.

- 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene - AK Scientific, Inc. AK Scientific, Inc.

- Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE - ChemicalBook. ChemicalBook.

- 1-(Difluoromethoxy)-3-nitrobenzene: A Key Intermediate in Chemical Synthesis. Google Search.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound(1544-86-1) 1H NMR [m.chemicalbook.com]

- 7. This compound | 1544-86-1 [chemicalbook.com]

- 8. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 9. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 10. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. aksci.com [aksci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. This compound CAS#: 1544-86-1 [m.chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-(Difluoromethoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-(difluoromethoxy)-4-nitrobenzene (CAS No. 1544-86-1), a key intermediate in the synthesis of advanced materials and bioactive molecules. This document moves beyond a simple recitation of data points to offer field-proven insights into the causality behind experimental choices for property determination. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, application, and characterization of this versatile compound. All protocols are presented as self-validating systems, and all claims are grounded in authoritative references.

Introduction: The Significance of 1-(Difluoromethoxy)-4-nitrobenzene

1-(Difluoromethoxy)-4-nitrobenzene, also known as difluoromethyl 4-nitrophenyl ether, has emerged as a valuable building block in organic synthesis.[1] Its unique molecular architecture, featuring a difluoromethoxy group and a nitrobenzene ring, imparts desirable reactivity and versatility.[1] The presence of the difluoromethoxy group can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this intermediate particularly attractive for drug discovery and development.[1] Furthermore, the nitro group can be readily transformed into an amino group, opening pathways to a diverse range of derivatives, such as 4-(difluoromethoxy)aniline, which are crucial in medicinal chemistry.[1] A thorough understanding of its physical properties is paramount for its safe handling, process optimization, and the successful synthesis of target molecules.

Molecular and Chemical Identity

A foundational aspect of working with any chemical compound is a clear understanding of its molecular and chemical identity. This information is crucial for stoichiometric calculations, spectral interpretation, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C7H5F2NO3 | [1][2][3] |

| Molecular Weight | 189.12 g/mol | [3][4] |

| CAS Number | 1544-86-1 | [1][2][3] |

| IUPAC Name | 1-(difluoromethoxy)-4-nitrobenzene | [2] |

| Synonyms | 4-(Difluoromethoxy)nitrobenzene, Difluoromethyl 4-nitrophenyl ether, p-Nitrophenyldifluoromethylether | [1][4] |

| InChI Key | SVGGBARCOQPYMV-UHFFFAOYSA-N | [3] |

| SMILES | O=c1ccc(OC(F)F)cc1 | [2] |

Core Physical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior under various conditions and are critical for designing experimental setups, purification strategies, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Light yellow liquid or crystalline powder | [1][5] |

| Melting Point | 37-40 °C (lit.) | [1][3][4] |

| Boiling Point | 259.6 ± 30.0 °C at 760 mmHg | [1] |

| Density | Approximately 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 110.8 ± 24.6 °C | [1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |

| Refractive Index | 1.494 | [1] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The following section details the step-by-step methodologies for determining the key physical properties of 1-(difluoromethoxy)-4-nitrobenzene. The choice of each experimental protocol is explained to provide a deeper understanding of the underlying principles.

Determination of Melting Point

-

Principle: The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity, while a broad range suggests the presence of impurities.

-

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the crystalline 1-(difluoromethoxy)-4-nitrobenzene is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted are recorded as the melting range.

-

-

Causality of Experimental Choice: The capillary method is chosen for its simplicity, small sample requirement, and accuracy. The slow heating rate is crucial to ensure thermal equilibrium between the sample and the thermometer, leading to a more precise measurement.

Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility.

-

Methodology (Distillation Method):

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Introduction: A sample of 1-(difluoromethoxy)-4-nitrobenzene is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Observation: The temperature is recorded when the liquid is boiling, and a stable ring of condensate is observed on the thermometer bulb. This temperature represents the boiling point at the recorded atmospheric pressure.

-

-

Causality of Experimental Choice: The distillation method provides a direct and reliable measurement of the boiling point. The use of boiling chips prevents bumping and ensures a steady boiling process, which is essential for an accurate temperature reading.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of 1-(difluoromethoxy)-4-nitrobenzene provides information about the chemical environment of the hydrogen atoms in the molecule.[6] The aromatic protons will appear as a complex multiplet, while the proton of the difluoromethoxy group will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

Mass Spectrometry (MS)

-

Mass Spectrum: The mass spectrum of 1-(difluoromethoxy)-4-nitrobenzene shows a molecular ion peak corresponding to its molecular weight.[7] The fragmentation pattern can provide further confirmation of the compound's structure.

Safety and Handling

A thorough understanding of the hazards associated with a compound is a prerequisite for its safe handling in a laboratory setting.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)[3]

-

Skin Irritation (Category 2)[3]

-

Eye Irritation (Category 2)[3]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system[8]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[5][8]

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Logical Workflow for Compound Verification

The following diagram illustrates a logical workflow for the verification and characterization of a newly synthesized or procured batch of 1-(difluoromethoxy)-4-nitrobenzene.

Caption: A logical workflow for the verification of 1-(difluoromethoxy)-4-nitrobenzene.

Conclusion

This technical guide has provided a detailed examination of the physical properties of 1-(difluoromethoxy)-4-nitrobenzene, a compound of significant interest in contemporary organic synthesis. By integrating quantitative data with practical experimental methodologies and safety protocols, this document serves as a valuable resource for researchers and professionals in the field. A comprehensive understanding and application of the information presented herein will facilitate the safe and effective utilization of this important chemical intermediate in the pursuit of novel scientific discoveries and therapeutic advancements.

References

- 1-(Difluoromethoxy)-4-nitrobenzene (CAS 1544-86-1) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts.

- This compound 97 1544-86-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Exploring this compound: Properties and Applications. (n.d.). BenchChem.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.

- This compound(1544-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound(1544-86-1) MS spectrum. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19). Thermo Fisher Scientific.

- This compound(1544-86-1). (n.d.). ChemicalBook.

Sources

- 1. innospk.com [innospk.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 4-(二氟甲氧基)硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 1544-86-1 [amp.chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. This compound(1544-86-1) 1H NMR [m.chemicalbook.com]

- 7. This compound(1544-86-1) MS spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Significance of 4-(Difluoromethoxy)nitrobenzene in Synthetic Chemistry

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Difluoromethoxy)nitrobenzene

This guide provides a comprehensive technical overview of this compound, with a core focus on the principles and methodologies for the accurate determination of its melting and boiling points. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established analytical procedures with practical field insights to ensure reliable and reproducible characterization of this critical synthetic intermediate.

This compound (CAS No. 1544-86-1) is a pivotal aromatic nitro compound that has garnered significant attention as a versatile building block in modern organic synthesis.[1] Its strategic importance lies in the unique properties imparted by the difluoromethoxy (-OCF₂H) group. In medicinal chemistry, this moiety is increasingly utilized to enhance the pharmacokinetic profiles of drug candidates by improving metabolic stability, modulating lipophilicity, and increasing bioavailability.[2][3] Consequently, this compound serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[3][4][5]

Accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective use. These parameters are critical indicators of purity, inform reaction and purification conditions, and are essential for regulatory documentation and safety assessments. This guide provides a detailed exploration of the theoretical and practical aspects of these measurements.

Physicochemical Profile of this compound

A thorough understanding of a compound's properties is foundational to its application. Below is a summary of the key physicochemical data for this compound, compiled from various sources. The observed ranges in melting and boiling points highlight the importance of standardized analytical protocols, as impurities and measurement techniques can lead to variations.

| Property | Value | Source(s) |

| CAS Number | 1544-86-1 | [4][6] |

| Molecular Formula | C₇H₅F₂NO₃ | [1][4][7] |

| Molecular Weight | 189.12 g/mol | [4][6] |

| Appearance | Light yellow to brown powder or crystalline solid | [1][4][8] |

| Melting Point | 30.5 °C to 40 °C | [1][4][9] |

| Boiling Point | ~260 °C to 291 °C at 760 mmHg | [1][9] |

| Density | ~1.4 g/cm³ | [1][10] |

| Flash Point | ~111 °C to 114 °C | [1][11] |

| Water Solubility | Very slightly soluble (0.51 g/L at 25 °C) | [7] |

Determination of Melting Point: Theory and Protocol

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[12] For a pure substance, this occurs over a narrow range (typically <1 °C). The presence of impurities depresses and broadens this range, making melting point a crucial indicator of purity. The internationally accepted standard for this measurement is outlined in OECD Guideline 102.[13][14]

Causality Behind Experimental Choices

Several methods exist for melting point determination, including capillary, hot-stage microscopy, and Differential Scanning Calorimetry (DSC).[12][14] The capillary method is widely adopted due to its simplicity, small sample requirement, and reliability. The choice of a calibrated thermometer and a controlled heating rate is paramount. A slow heating rate (e.g., 1 °C/min) near the expected melting point is essential to ensure thermal equilibrium between the sample, the heating medium, and the thermometer, thereby preventing erroneously high readings.

Self-Validating Experimental Protocol: Capillary Method (OECD 102)

This protocol describes the determination of the melting range using a standard capillary tube apparatus.

Materials:

-

This compound sample (finely powdered)

-

Melting point capillary tubes (one end sealed)

-

Calibrated thermometer or digital temperature probe

-

Melting point apparatus (e.g., oil bath or metal block heater)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-4 mm height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the sample is positioned adjacent to the thermometer bulb or temperature sensor.

-

Rapid Heating (Initial Run): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate range.

-

Accurate Determination: Using a new sample, heat the apparatus to a temperature approximately 10 °C below the expected melting point found in the initial run.

-

Controlled Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation & Recording:

-

Record the temperature (T₁) at which the first signs of liquid formation are observed.

-

Record the temperature (T₂) at which the last solid particle melts completely.

-

The melting range is reported as T₁ - T₂.

-

-

Verification: Conduct the measurement in triplicate to ensure reproducibility.

Visualization of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination via Capillary Method.

Determination of Boiling Point: Theory and Protocol

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[15][16] Like the melting point, it is a key physical constant used for identification and purity assessment. The boiling point is highly sensitive to changes in atmospheric pressure; therefore, it is crucial to record the pressure at which the measurement is taken. OECD Guideline 103 provides several standardized methods for its determination.[13][15]

Causality Behind Experimental Choices

For small sample volumes, the Siwoloboff method is a practical and efficient choice.[15] It avoids the need for a full distillation apparatus. The core principle involves trapping a small bubble of air in an inverted capillary tube submerged in the sample. As the sample is heated, the air and vaporized sample expand. At the boiling point, a continuous stream of bubbles emerges from the capillary. The boiling point is precisely the temperature at which, upon slight cooling, the bubble stream ceases and the liquid is drawn back into the capillary. This moment signifies the equilibrium between the vapor pressure and the external pressure.

Self-Validating Experimental Protocol: Siwoloboff Method (OECD 103)

This protocol provides a reliable method for determining the boiling point on a micro-scale.

Materials:

-

This compound sample

-

Small test tube (e.g., 50 x 6 mm)

-

Melting point capillary tube (sealed at one end)

-

Calibrated thermometer or digital temperature probe

-

Heating bath (e.g., oil bath)

-

Device to attach the test tube to the thermometer (e.g., rubber band)

Procedure:

-

Apparatus Assembly: Add a small amount (approx. 0.5 mL) of this compound to the small test tube.

-

Capillary Placement: Place the capillary tube into the test tube with its open end down.

-

Thermometer Attachment: Secure the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

Heating: Immerse the assembly in the heating bath. Begin heating the bath while stirring to ensure a uniform temperature distribution.

-

Observation: As the temperature rises, bubbles will emerge from the inverted capillary, initially due to the expansion of trapped air. As the boiling point is approached, a rapid and continuous stream of bubbles will be observed.

-

Recording Temperature: Continue heating until the bubble stream is vigorous. Then, turn off the heat and allow the bath to cool slowly while stirring.

-

Boiling Point Identification: The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected to the normal boiling point using established nomographs or the Clausius-Clapeyron relation.

Visualization of Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination via Siwoloboff Method.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is an irritant and is harmful if swallowed.[17] Adherence to strict safety protocols is mandatory.

GHS Hazard Information: [17][18]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Safe Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][17]

-

Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17][19]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[17]

Conclusion

This compound is a compound of significant value to the pharmaceutical and agrochemical industries. The accurate and reproducible determination of its melting and boiling points is a fundamental aspect of its quality control and effective application in synthesis. By employing standardized methodologies, such as those outlined in the OECD guidelines, researchers can ensure the integrity of their materials and the reliability of their scientific outcomes. The protocols and insights provided in this guide serve as a robust framework for the proper physicochemical characterization of this important chemical intermediate.

References

- Autech Industry Co.,Limited. (n.d.). Exploring this compound: Properties and Applications.

- Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals.

- EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range.

- Essem Compliance. (n.d.). Physical chemical testing studies.

- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (n.d.). Test No. 102: Melting Point/ Melting Range.

- OECD. (n.d.). Test No. 103: Boiling Point.

- Analytice. (2020). OECD n°102: Melting point/Melting interval.

- LCS Laboratory Inc. (2014). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation.

- Google Patents. (2002). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

- LAUS GmbH. (n.d.). OECD/EU-Methods.

- Google Patents. (2014). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of this compound in Modern Pharmaceutical Synthesis.

- Chemcasts. (n.d.). 1-(Difluoromethoxy)-4-nitrobenzene (CAS 1544-86-1) Properties.

- Autech Industry Co.,Limited. (n.d.). 1-(Difluoromethoxy)-3-nitrobenzene: A Key Intermediate in Chemical Synthesis.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(二氟甲氧基)硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 1544-86-1 [amp.chemicalbook.com]

- 9. chem-casts.com [chem-casts.com]

- 10. This compound CAS#: 1544-86-1 [m.chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. laboratuar.com [laboratuar.com]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. This compound | 1544-86-1 | TCI AMERICA [tcichemicals.com]

- 19. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Solubility of 4-(Difluoromethoxy)nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Chemical Synthesis and Development

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs reaction kinetics, purification strategies, and ultimately, the bioavailability of active pharmaceutical ingredients. This guide is dedicated to providing an in-depth technical exploration of the solubility of 4-(difluoromethoxy)nitrobenzene, a key intermediate in the synthesis of a variety of bioactive molecules.[1][2] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide will equip the research scientist with the foundational knowledge, theoretical framework, and practical methodologies to determine and apply this crucial data. As a Senior Application Scientist, the aim is to present not just a collection of data, but a logical and scientifically sound workflow for approaching solubility challenges.

Introduction to this compound: A Versatile Building Block

This compound (CAS No: 1544-86-1) is an aromatic nitro compound characterized by a benzene ring substituted with a nitro group and a difluoromethoxy group.[1] Its molecular structure, C₇H₅F₂NO₃, imparts a unique combination of reactivity and metabolic stability, making it a valuable precursor in organic synthesis.[1][2] The presence of the difluoromethoxy group is of particular significance in drug design, as it can enhance the metabolic stability and bioavailability of the final active molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₂NO₃ | [1] |

| Molecular Weight | 189.12 g/mol | [1] |

| Appearance | Light yellow liquid or crystalline powder | [1][3] |

| Melting Point | 37-40 °C | [1][4][5][6] |

| Boiling Point | 259.6 ± 30.0 °C at 760 mmHg | [1] |

| Density | ~1.4 g/cm³ | [1] |

| Flash Point | 110.8 ± 24.6 °C | [1] |

The utility of this compound extends to its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][7] The nitro group can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration.[1] Given its frequent use in solution-phase chemistry, a comprehensive understanding of its solubility in common organic solvents is essential for process optimization, from reaction setup to product isolation and purification.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent.[8][9] For this compound, a moderately polar molecule, its solubility in a given organic solvent will be dictated by a balance of several factors:

-

Polarity: The presence of the nitro (-NO₂) and difluoromethoxy (-OCF₂H) groups introduces polarity to the molecule. Therefore, it is expected to exhibit good solubility in polar aprotic and polar protic solvents.

-

Hydrogen Bonding: While the difluoromethoxy group is a weak hydrogen bond acceptor, the nitro group is a non-hydrogen bonding polar group. Solvents capable of acting as hydrogen bond donors may exhibit enhanced solubility.

-

Van der Waals Forces: The aromatic ring contributes to nonpolar character, allowing for van der Waals interactions with nonpolar solvents.

Based on these principles, a qualitative prediction of the solubility profile of this compound in various classes of organic solvents can be made.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar nature of the hydroxyl group can interact favorably with the polar groups of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | The dipole moments of these solvents allow for strong dipole-dipole interactions with the solute. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have moderate polarity and can engage in dipole-dipole and van der Waals interactions. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute can interact favorably with aromatic solvents through π-π stacking. |

| Nonpolar | Hexane, Heptane | Low | The significant difference in polarity between the solute and these solvents will limit solubility. |

It is crucial to emphasize that these are qualitative predictions. For process development and optimization, precise quantitative solubility data is indispensable. The following section provides a detailed, self-validating protocol for the experimental determination of this data.

Experimental Protocol for the Determination of Solubility: A Step-by-Step Guide

The following protocol outlines the widely accepted equilibrium shake-flask method for determining the solubility of a solid compound in an organic solvent. This method is robust and provides accurate and reproducible data when executed with care.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric or analytical method for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to remove any undissolved solid particles.

-

Dilute the collected sample accurately with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

HPLC Method:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λ_max.

-

Construct a calibration curve according to Beer-Lambert Law (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Data Presentation and Interpretation

While this guide cannot provide pre-existing quantitative data, it is imperative to present experimentally determined solubility data in a clear and comparative manner.

Table 3: Hypothetical Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| n-Heptane | [Experimental Value] | [Calculated Value] |

This structured presentation allows for rapid assessment and comparison of the solubility in different solvents, aiding in the selection of the most appropriate solvent for a given application.

Practical Implications and Applications in Research and Development

The quantitative solubility data of this compound has direct and significant implications across the research and development pipeline:

-

Reaction Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. A solvent in which the starting material has good solubility is generally preferred to ensure a homogeneous reaction mixture.

-

Crystallization and Purification: Solubility data as a function of temperature is crucial for developing effective crystallization protocols. A good crystallization solvent will typically exhibit high solubility at an elevated temperature and low solubility at a lower temperature, allowing for high product recovery.

-

Formulation Development: In the context of agrochemical and pharmaceutical formulation, understanding the solubility in various co-solvents and excipients is essential for developing stable and effective products.

-

Analytical Method Development: The choice of diluent for analytical samples is guided by the solubility of the analyte to ensure complete dissolution and accurate quantification.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling this compound and the associated organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[4]

-

Handle the compound in a well-ventilated fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

This compound is classified as an acute toxicant (oral), a skin irritant, and an eye irritant.[4]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of extensive published quantitative data exists, the theoretical principles and detailed experimental protocols presented herein empower researchers to generate this critical information. By systematically applying the methodologies outlined, scientists in drug development and chemical research can make informed decisions regarding solvent selection, process optimization, and purification strategies, ultimately accelerating the path from discovery to application.

References

- Vertex AI Search. (2026). Exploring 4-(Difluoromethoxy)

- Chem-Impex. (n.d.). 4-(Difluorometoxi)nitrobenceno.

- Sigma-Aldrich. (n.d.). This compound 97.

- ChemicalBook. (2025). This compound | 1544-86-1.

- Smolecule. (n.d.). Buy this compound | 1544-86-1.

- ChemicalBook. (n.d.). This compound CAS#: 1544-86-1.

- Sigma-Aldrich. (n.d.). This compound 97 1544-86-1.

- Chem-Impex. (n.d.). This compound.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 97 1544-86-1 [sigmaaldrich.com]

- 5. This compound | 1544-86-1 [chemicalbook.com]

- 6. This compound CAS#: 1544-86-1 [m.chemicalbook.com]

- 7. Buy this compound | 1544-86-1 [smolecule.com]

- 8. youtube.com [youtube.com]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Difluoromethoxy)nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(difluoromethoxy)nitrobenzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts, the practical aspects of spectral acquisition for fluorinated aromatic compounds, and a detailed interpretation of the spectral data. By examining the distinct electronic effects of the nitro and difluoromethoxy substituents, this guide offers a framework for understanding and predicting the ¹³C NMR spectra of similarly complex molecules, which are of increasing importance in medicinal chemistry and materials science.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring two electronically distinct functional groups: a potent electron-withdrawing nitro group (-NO₂) and a difluoromethoxy group (-OCHF₂). The interplay of these substituents creates a unique electronic environment within the benzene ring, making ¹³C NMR spectroscopy an invaluable tool for its structural elucidation. The difluoromethoxy moiety is a recognized bioisostere for hydroxyl and thiol groups, offering modulated lipophilicity and metabolic stability, thus making its derivatives relevant in pharmaceutical research. Understanding the ¹³C NMR landscape of this molecule is crucial for confirming its identity, assessing its purity, and predicting the spectral characteristics of more complex derivatives.

The ¹³C NMR spectrum is dictated by the electronic shielding around each carbon nucleus. In this compound, the chemical shifts are primarily influenced by:

-

Inductive Effects: The high electronegativity of oxygen and fluorine atoms in the -OCHF₂ group and the oxygen atoms in the -NO₂ group withdraws electron density through the sigma bond framework.

-

Resonance Effects: The -NO₂ group is a strong resonance-withdrawing group, delocalizing electron density from the ortho and para positions. The -OCHF₂ group, while inductively withdrawing, possesses lone pairs on the oxygen that can participate in resonance donation, albeit weakened by the attached fluorine atoms.

-

Carbon-Fluorine Coupling: A key feature in the ¹³C NMR of organofluorine compounds is the presence of through-bond scalar coupling (J-coupling) between the ¹³C and ¹⁹F nuclei. This coupling provides invaluable structural information, as its magnitude is dependent on the number of bonds separating the coupled nuclei.

Theoretical Framework: Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shift of each carbon in the benzene ring is a sensitive probe of its local electronic environment. The substitution pattern in this compound leads to five distinct carbon signals: four aromatic carbons (C1-C4) and one from the difluoromethoxy group.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly deshields the ipso-carbon (the carbon it is attached to) and the para-carbon relative to it[1][2]. Conversely, it has a smaller deshielding effect on the meta-carbons and can even cause a slight shielding of the ortho-carbons due to complex anisotropic and paramagnetic effects[1][2]. For nitrobenzene, the reported ¹³C NMR signals are approximately 148.3 ppm (ipso), 123.5 ppm (ortho), 129.4 ppm (meta), and 134.7 ppm (para)[1].

-

Difluoromethoxy Group (-OCHF₂): This group presents a more complex electronic influence. The fluorine atoms are strongly electron-withdrawing, which reduces the electron-donating resonance capability of the ether oxygen. The primary effect on the aromatic ring is a combination of inductive withdrawal and weak resonance donation. Furthermore, the two fluorine atoms will couple to the carbons in the molecule, leading to characteristic splitting patterns. The carbon of the -OCHF₂ group itself will appear as a triplet due to coupling with the two fluorine atoms (¹JCF).

The interplay of these effects in the para-substituted pattern of this compound results in a predictable, yet nuanced, ¹³C NMR spectrum.

Logical Relationship of Substituent Effects

Caption: Influence of substituents on ¹³C NMR spectral parameters.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) | Rationale |

| C-4 (-NO₂) | ~149 | Singlet | - | Ipso-carbon to the strong electron-withdrawing NO₂ group, significantly deshielded. |

| C-1 (-OCHF₂) | ~155 | Triplet | ²JCF ≈ 20-30 Hz | Ipso-carbon to the OCHF₂ group. Deshielded by oxygen, split into a triplet by the two geminal fluorine atoms. |

| C-2, C-6 | ~118 | Doublet | ³JCF ≈ 5-10 Hz | Ortho to the -OCHF₂ group and meta to the -NO₂ group. Shielded relative to other aromatic carbons. Split by three-bond coupling to fluorine. |

| C-3, C-5 | ~126 | Singlet (or very small doublet) | ⁴JCF ≈ 0-2 Hz | Meta to the -OCHF₂ group and ortho to the -NO₂ group. Coupling over four bonds is typically very small or unresolved. |

| -OCHF₂ | ~116 | Triplet | ¹JCF ≈ 240-260 Hz | Carbon of the difluoromethyl group. Exhibits a very large one-bond coupling to the two fluorine atoms, resulting in a triplet. |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and other acquisition parameters.

A representative low-resolution ¹³C NMR spectrum from ChemicalBook visually confirms this pattern, showing distinct signals in the aromatic region and a characteristic signal for the difluoromethoxy carbon[3].

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum of a fluorinated compound requires careful consideration of experimental parameters to ensure proper signal detection and resolution of C-F couplings.

Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Ensure the solvent is of high purity to avoid extraneous signals.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

Instrument Setup and Data Acquisition

The following is a generalized workflow for a modern NMR spectrometer (e.g., Bruker Avance series).

-

Sample Insertion: Insert the NMR tube into the spectrometer's magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe for both the ¹³C and ¹H frequencies to ensure efficient radiofrequency power transfer.

-

Standard ¹³C{¹H} Experiment:

-

Pulse Program: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).

-

Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

-

-

Acquisition: Start the acquisition by typing zg.

-

-

Advanced Experiment: ¹³C{¹H, ¹⁹F} Double Decoupling (Optional):

-

For simplified spectra without C-F coupling, a double decoupling experiment can be performed if the spectrometer is equipped with a suitable probe and hardware[4]. This collapses all multiplets arising from C-F coupling into singlets, which can aid in signal assignment but removes valuable coupling information.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation (efp).

-

Phasing: Automatically or manually phase the spectrum to ensure all peaks are in pure absorption mode (apk).

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative analysis, integrate their areas. For this compound, peak picking is crucial for determining the precise chemical shifts and coupling constants.

Experimental Workflow Diagram

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, clearly reflecting the powerful and opposing electronic effects of its substituents. The deshielding nature of the nitro group and the complex influence of the difluoromethoxy group, combined with the characteristic C-F coupling patterns, provide a unique spectral fingerprint. This guide has outlined the theoretical basis for interpreting these spectral features, presented predicted chemical shift and coupling constant data, and provided a robust experimental protocol for data acquisition. For scientists working with fluorinated aromatics, a thorough understanding of these principles is essential for accurate structural verification and the rational design of new chemical entities.

References

- StackExchange Chemistry. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- SpectraBase. (n.d.). Nitrobenzene - Optional[13C NMR] - Chemical Shifts.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling.

Sources

FT-IR spectrum and main absorption bands of 4-(Difluoromethoxy)nitrobenzene

An In-depth Technical Guide to the FT-IR Spectrum of 4-(Difluoromethoxy)nitrobenzene

Authored by: A Senior Application Scientist

Introduction

This compound is a key aromatic organofluorine compound with the chemical formula C₇H₅F₂NO₃.[1] Its structure, featuring a nitro group and a difluoromethoxy group at the para positions of a benzene ring, makes it a valuable and versatile intermediate in organic synthesis.[1] This compound serves as a critical building block in the development of pharmaceuticals, agrochemicals, and advanced materials, where the incorporation of the difluoromethoxy moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2]

Given its role in high-value synthesis, stringent structural confirmation and quality control are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It provides a rapid, non-destructive, and highly specific molecular fingerprint, allowing for the unambiguous identification of functional groups and overall molecular structure. This guide provides an in-depth analysis of the FT-IR spectrum of this compound, detailing the theoretical basis of its absorption bands and offering a practical framework for its characterization.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates three distinct functional units on a central aromatic scaffold: a p-disubstituted benzene ring, a nitro (-NO₂) group, and a difluoromethoxy (-OCHF₂) group. Each of these units possesses unique vibrational modes (stretching and bending) that correspond to the absorption of infrared radiation at specific frequencies.

A molecule composed of 'N' atoms has a total of 3N degrees of freedom. For a non-linear molecule, 3 of these are translational and 3 are rotational, leaving 3N-6 vibrational modes.[3] this compound consists of 18 atoms (7 C, 5 H, 2 F, 1 N, 3 O) and is non-linear. Therefore, it is expected to exhibit (3 * 18) - 6 = 48 fundamental vibrational modes .[3] While not all of these modes are infrared active or sufficiently intense to be observed, the key vibrations associated with its functional groups provide a definitive spectrum.

Caption: Molecular structure of this compound.

Experimental Protocol for FT-IR Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of solid-phase this compound.

Methodology: KBr Pellet Preparation and Data Acquisition

-

Sample Preparation:

-

Gently grind 1-2 mg of high-purity this compound with approximately 200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

-

Background Collection:

-

Place the empty sample holder into the FT-IR spectrometer.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

-

Collect a background spectrum. This is crucial for correcting for instrumental and atmospheric absorptions.

-

-

Sample Analysis:

-

Mount the KBr pellet containing the sample in the holder and place it in the spectrometer.

-

Acquire the sample spectrum under the same conditions as the background.

-

-

Instrument Parameters:

-

Spectrometer: A standard benchtop FT-IR spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Detector: Deuterated Triglycine Sulfate (DTGS) is standard.

-

Caption: Standard workflow for FT-IR analysis of a solid sample.

Detailed Spectral Interpretation

The FT-IR spectrum of this compound is best analyzed by dissecting it into regions corresponding to its primary functional groups.

The Nitro (-NO₂) Group Vibrations

The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its two strong, characteristic stretching vibrations.[4]

-

Asymmetric NO₂ Stretch: Aromatic nitro compounds exhibit a very strong absorption band in the 1550-1475 cm⁻¹ range due to the asymmetric stretching of the N-O bonds.[5][6] This band is often one of the most intense in the entire spectrum. The electron-withdrawing nature of the difluoromethoxy group can slightly influence its position.

-

Symmetric NO₂ Stretch: A second strong band, corresponding to the symmetric N-O stretch, appears in the 1360-1290 cm⁻¹ region.[5][6] For aromatic nitro compounds, the symmetric and asymmetric stretches are typically of comparable, strong intensity.[7]

-

C-N Stretch: The stretching vibration of the bond connecting the nitro group to the aromatic ring (C-NO₂) typically gives rise to a band of medium intensity around 1110-1100 cm⁻¹ .[8]

The Difluoromethoxy (-OCHF₂) Group Vibrations

This group contributes several key bands, particularly in the fingerprint region.

-

C-F Stretches: The presence of two fluorine atoms on the same carbon results in very strong and characteristic absorption bands. Organofluorine compounds display intense C-F stretching absorptions typically between 1350 cm⁻¹ and 1000 cm⁻¹ .[9] The coupling of C-C and C-F vibrations can lead to specific, sharp bands within this region, which are highly diagnostic for fluoroalkoxy groups.

-

Asymmetric C-O-C Stretch: As an aryl alkyl ether, the molecule will display a strong asymmetric C-O-C stretching vibration. This band is expected to appear in the 1300-1200 cm⁻¹ range.[10][11]

-

Symmetric C-O-C Stretch: A corresponding symmetric stretch, typically of lesser intensity, is expected near 1050-1010 cm⁻¹ .[10][11]

-

C-H Stretch: The single C-H bond in the -OCHF₂ group will have a stretching vibration. This is typically observed in the 3000-2850 cm⁻¹ region, but it is often weak and may be obscured by other bands.

The p-Disubstituted Aromatic Ring Vibrations

The benzene ring provides several characteristic absorptions.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring give rise to weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region.[12]

-

Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the benzene ring produces a series of bands of variable intensity in the 1620-1450 cm⁻¹ range.[12] Two of the most prominent bands are usually found near 1600 cm⁻¹ and 1500 cm⁻¹ .

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring is strongly indicated by intense C-H "out-of-plane" bending vibrations in the 900-690 cm⁻¹ region. For a 1,4-disubstituted (para) ring, a strong, characteristic band is expected in the 860-800 cm⁻¹ range.[12] This band is a key confirmatory feature for the molecular structure.

Summary of Main Absorption Bands

The following table consolidates the expected key absorption bands for this compound, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Functional Group |

| 3100 - 3030 | C-H Stretch | Medium to Weak | Aromatic Ring |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong | Nitro (-NO₂) |

| 1360 - 1290 | Symmetric NO₂ Stretch | Strong | Nitro (-NO₂) |

| 1620 - 1450 | C=C Ring Stretches | Medium to Weak | Aromatic Ring |

| 1300 - 1200 | Asymmetric C-O-C Stretch | Strong | Ether (-O-CH) |

| 1350 - 1000 | C-F Stretches | Strong | Difluoro (-CF₂) |

| 1110 - 1100 | C-N Stretch | Medium | Aryl-Nitro |

| 1050 - 1010 | Symmetric C-O-C Stretch | Medium | Ether (-O-CH) |

| 860 - 800 | C-H Out-of-Plane Bend | Strong | p-Disubstituted Ring |

Conclusion

The FT-IR spectrum of this compound is rich with distinct and identifiable absorption bands that serve as a robust structural fingerprint. The powerful, characteristic stretches of the nitro group, the intense absorptions from the C-F and C-O bonds of the difluoromethoxy moiety, and the diagnostic bands of the p-disubstituted aromatic ring collectively provide a definitive confirmation of its identity and purity. This guide equips researchers and quality control professionals with the foundational knowledge to expertly interpret this spectrum, ensuring the integrity of a crucial building block used in modern chemical and pharmaceutical development.

References

- Infrared of nitro compounds - Chemistry.

- Nitro Groups.

- The C-O Bond III: Ethers By a Knockout - Spectroscopy Online.

- IR: nitro groups.

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online.

- Ether Infrared spectra - Chemistry.

- IRUG - Infrared & Raman Users Group.

- Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax.

- Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method.

- IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols - YouTube.

- Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation.

- Number of Vibrational Modes in a Molecule - Chemistry LibreTexts.

- Exploring this compound: Properties and Applications.

- A DFT analysis of the vibrational spectra of nitrobenzene | Request PDF - ResearchGate.

- Special Feature Organo-Fluorine Chemical Science - ResearchGate.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. bfh.ch [bfh.ch]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

mass spectrometry fragmentation pattern of 4-(Difluoromethoxy)nitrobenzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Difluoromethoxy)nitrobenzene

Abstract: This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₇H₅F₂NO₃, MW: 189.12 g/mol ).[1][2] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its mass spectrometric behavior is crucial for identification, purity assessment, and metabolic studies.[1][3] This document elucidates the primary and secondary fragmentation pathways based on established principles of mass spectrometry for aromatic, nitro, and fluorinated compounds. A detailed experimental protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided for practical application.

Introduction to this compound

This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitro group (-NO₂) and a difluoromethoxy group (-OCHF₂).[1] Its chemical structure combines the stability of the aromatic ring with the reactive potential of the nitro group and the unique electronic properties conferred by the difluoromethoxy moiety.[1] Mass spectrometry is an indispensable analytical technique for the structural characterization of such molecules, providing a unique fingerprint based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.[4][5] Electron Ionization (EI) is a hard ionization technique that induces extensive and reproducible fragmentation, offering deep structural insights.[6]

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon entering the ion source of a mass spectrometer, this compound is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M⁺˙).[6] This molecular ion subsequently undergoes a series of fragmentation reactions to produce a characteristic mass spectrum.

The Molecular Ion (M⁺˙)

The molecular ion peak is expected to be prominent, a common feature for aromatic compounds due to the ability of the benzene ring to stabilize the positive charge.[7]

-

Predicted m/z: 189

-

Proposed Structure: [C₇H₅F₂NO₃]⁺˙

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the weakest bonds and the formation of the most stable neutral and charged species. For this compound, several key cleavages are anticipated.

Pathway A: Loss of the Nitro Group (•NO₂) This is a classic and often dominant fragmentation pathway for nitroaromatic compounds. Cleavage of the C-N bond results in the loss of a neutral nitrogen dioxide radical.

-

Neutral Loss: •NO₂ (46 u)

-

Fragment Ion m/z: 143 (189 - 46)

-

Proposed Structure: 4-(difluoromethoxy)phenyl cation, [C₇H₅F₂O]⁺